disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate
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Overview
Description
disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate is a synthetic compound that has been studied for its potential use in cancer therapyThis compound has shown promise in clinical trials for treating various types of cancer, particularly brain tumors .
Preparation Methods
disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate is synthesized through a series of chemical reactions involving phenylacetate sodium and phenylacetylglutamine. The compound is prepared in a 4:1 ratio of phenylacetate sodium to phenylacetylglutamine . The synthetic route involves the reaction of phenylacetic acid with glutamine under controlled conditions to form phenylacetylglutamine, which is then combined with phenylacetate sodium to produce this compound .
Chemical Reactions Analysis
disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cancer Therapy: Clinical trials have shown that this compound can be effective in treating certain types of cancer, including brain tumors and gliomas
Biochemical Research: This compound is used in studies to understand its mechanism of action and its effects on various molecular pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate involves several molecular targets and pathways. The compound is believed to decrease DNA instability and amplify oncogenes through the normalization of global methylation of genes. It also activates silenced tumor suppressors by inhibiting the methylation of their promoters and deacetylation of histones . These actions result in the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate is unique compared to other similar compounds due to its specific formulation and mechanism of action. Similar compounds include:
Phenylacetate Sodium: Used in the synthesis of this compound and has similar antitumor properties.
Phenylacetylglutamine: Another component of this compound with antitumor activity.
Temozolomide: A commonly used chemotherapeutic agent for brain tumors, but with a different mechanism of action and toxicity profile. This compound stands out due to its ability to target multiple molecular pathways and its relatively low toxicity compared to traditional chemotherapeutic agents
Properties
CAS No. |
104624-98-8 |
---|---|
Molecular Formula |
C21H22N2Na2O6 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
disodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate;2-phenylacetate |
InChI |
InChI=1S/C13H16N2O4.C8H8O2.2Na/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9;9-8(10)6-7-4-2-1-3-5-7;;/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19);1-5H,6H2,(H,9,10);;/q;;2*+1/p-2/t10-;;;/m0.../s1 |
InChI Key |
PFWDHRASWSUTIA-KAFJHEIMSA-L |
SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].C1=CC=C(C=C1)CC(=O)[O-].[Na+].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
antineoplaston AS 2-1 antineoplaston AS2-1 antineoplaston AS21 AS2-1 antineoplaston NSC 620261 NSC-620261 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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